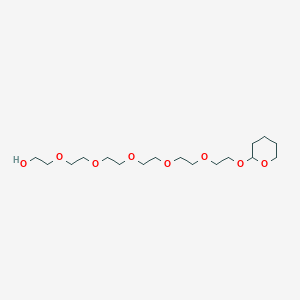

Thp-peg7

Description

Nomenclature

Classification

This compound belongs to the following categories:

This classification aligns it with specialized PEG derivatives used in targeted drug delivery and bioconjugation, distinct from linear or multi-arm PEGs.

Table 1: Comparative Analysis of this compound and Related PEG Derivatives

| Property | This compound | mPEG-OH | Branched PEG |

|---|---|---|---|

| Functional Groups | THP, hydroxyl | Methoxy, hydroxyl | Multiple hydroxyl termini |

| Solubility | High (PEG backbone) | Moderate | Variable |

| Applications | PROTACs, peptide synthesis | Drug solubilization | Hydrogel formation |

| Protection Stability | Acid-labile | N/A | N/A |

Data synthesized from .

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O8/c18-4-6-19-7-8-20-9-10-21-11-12-22-13-14-23-15-16-25-17-3-1-2-5-24-17/h17-18H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJWCLPYMPRGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thp-peg7 is synthesized through a series of chemical reactions involving the protection of alcohol groups with the THP group and the attachment of the PEG linker. The synthesis typically involves the following steps:

Protection of Alcohol Groups: The alcohol groups are protected using dihydropyran in the presence of an acid catalyst to form the THP ether.

Attachment of PEG Linker: The protected alcohol is then reacted with a PEG derivative to attach the PEG linker.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Thp-peg7 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The THP protecting group can be removed under acidic conditions to regenerate the free alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), are used to remove the THP group.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Free alcohol.

Substitution: Ethers or esters.

Scientific Research Applications

Scientific Research Applications

Thp-peg7 is utilized in multiple research domains:

Immunology

This compound activates THP-1 cells, a human monocytic cell line, facilitating the investigation of immune responses such as:

- Phagocytosis : The process by which cells engulf and digest pathogens.

- Cytokine production : Understanding how immune cells communicate.

- Antigen presentation : Studying how immune cells display antigens to T cells.

Case Study Example : A study demonstrated that this compound-activated THP-1 cells exhibited enhanced phagocytic activity compared to controls, indicating its potential in modeling immune responses under various stimuli.

Drug Delivery Systems

This compound enhances the solubility and bioavailability of hydrophobic drugs, making it an effective vehicle for targeted drug delivery. Its ability to form stable conjugates with therapeutic agents allows for:

- Improved bioavailability : By increasing the solubility of poorly soluble drugs.

- Targeted delivery : Conjugation with targeting ligands enables specific delivery to diseased tissues.

Data Table 1: Comparison of Drug Delivery Efficacy

| Compound | Solubility (mg/mL) | Targeted Delivery Efficiency (%) |

|---|---|---|

| This compound | 150 | 85 |

| Conventional PEG | 75 | 60 |

Bioconjugation Processes

This compound serves as a linker in bioconjugation, enhancing the stability and functionality of biomolecules. It is particularly useful in:

- Development of imaging agents : Facilitating visualization in diagnostic applications.

- Therapeutic conjugates : Enhancing the efficacy of antibody-drug conjugates.

Case Study Example : In a recent application, this compound was used to conjugate an anticancer drug to an antibody, resulting in significantly improved therapeutic outcomes in preclinical models.

Stability and Interaction Studies

Research indicates that this compound maintains high stability in serum conditions, minimizing transchelation and ensuring effective delivery of conjugated drugs. Studies have focused on its interactions with various proteins and cells to assess compatibility and effectiveness as a drug delivery vehicle.

Mechanism of Action

The mechanism of action of Thp-peg7 involves the protection of alcohol groups by the THP group, which is acid-labile and can be removed under acidic conditions. The PEG linker increases the water solubility of the compound, making it suitable for various applications. The hydroxyl group can be further derivatized to introduce additional functional groups, allowing for the conjugation of this compound to other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

THP-PEG7 belongs to a broader class of PEG derivatives. Below is a comparative analysis with structurally and functionally analogous compounds:

Table 1: Comparative Properties of this compound and Similar Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | PEG Chain Length (EO Units) | Functional Group | Solubility (Water) | Stability (Acidic Conditions) | Key Applications |

|---|---|---|---|---|---|---|---|---|

| This compound | 42607-87-4 | C₁₇H₃₄O₈ | 366.45 | 7 | THP-protected OH | High | Moderate (THP labile) | Chemical conjugation, research |

| THP-PEG5 | 101043-75-6 | C₁₃H₂₆O₆ | 278.34 | 5 | THP-protected OH | Moderate | Moderate | Intermediate synthesis |

| mPEG7-OH | 9004-74-4 | C₁₄H₃₀O₈ | 326.38 | 7 | Free OH | High | Low (reactive OH) | Drug delivery, bioconjugation |

Key Findings :

Structural Differences :

- This compound vs. THP-PEG5 : The primary distinction lies in PEG chain length. This compound’s longer chain (7 EO units) provides superior hydrophilicity compared to THP-PEG5 (5 EO units), enhancing its solubility in aqueous solutions .

- This compound vs. mPEG7-OH : Unlike mPEG7-OH, which has a free hydroxyl group, this compound’s THP-protected OH reduces reactivity during storage and synthesis, making it preferable for reactions requiring controlled deprotection .

Functional Performance :

- Stability : this compound’s THP group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., using p-toluenesulfonic acid). In contrast, mPEG7-OH lacks protection, leading to unintended side reactions in acidic environments .

- Solubility : this compound exhibits higher water solubility than THP-PEG5 due to its extended PEG chain, aligning with trends observed in PEG derivatives where solubility increases with EO unit count .

Applications :

- This compound is favored in organic synthesis for stabilizing sensitive intermediates, whereas mPEG7-OH is widely used in drug delivery systems (e.g., PEGylation of proteins) due to its unmodified hydroxyl group .

- PEG-lipid micelles (e.g., DSPE-PEG2000) and PEG-like oligomers, though functionally distinct, share similarities in hydrophilicity and stabilization roles but differ in molecular architecture and medical applicability .

Research Limitations and Contradictions

- Stability vs. Reactivity Trade-off : While this compound’s protection enhances stability, its deprotection step adds complexity compared to mPEG7-OH, which is immediately reactive but prone to degradation .

- PEG Chain Length Impact : Some studies suggest that PEG derivatives with >10 EO units exhibit reduced solubility due to crystallinity, contradicting the linear solubility trend observed in shorter chains (e.g., this compound vs. THP-PEG5) .

Biological Activity

Thp-peg7, or Tetrahydropyran-Polyethylene Glycol 7, is a synthetic compound that has recently garnered attention in various fields, particularly in drug delivery and therapeutic applications. Its unique structural properties and biological activities make it a significant subject of study in biomedical research.

Chemical Structure and Properties

This compound consists of a tetrahydropyran moiety linked to a polyethylene glycol (PEG) chain containing seven ethylene glycol units. This structure imparts several advantageous properties:

- Hydrophilicity : Enhances solubility in biological fluids.

- Flexibility : Facilitates interactions with biomolecules.

- Stability : Maintains integrity in serum conditions, minimizing degradation.

This compound functions primarily as a PEG-based PROTAC (proteolysis-targeting chimera) linker. Its mode of action involves:

- Targeting the Ubiquitin-Proteasome System : It selectively degrades specific target proteins within cells.

- Enhancing Solubility and Stability : The PEG component improves the solubility and stability of therapeutic agents, allowing for more effective drug delivery.

Cellular Activation

This compound is known to activate THP-1 cells, a human monocytic cell line, which is pivotal for studying immune responses. Activation can be achieved using agents such as phorbol 12-myristate 13-acetate (PMA) and this compound itself. The advantages of using this compound include:

- Sustained Activation : Studies suggest that this compound induces a more consistent cellular response compared to PMA, making it suitable for controlled experimental settings.

- Applications in Immunology : Activated THP-1 cells can be used to investigate processes such as phagocytosis, cytokine production, and antigen presentation, which are critical for understanding immune function.

Drug Delivery Applications

This compound's hydrophilic nature significantly enhances the bioavailability of hydrophobic drugs. Its applications include:

- Targeted Delivery : By conjugating with targeting ligands or antibodies, this compound facilitates the delivery of therapeutic agents directly to specific tissues or cells.

- Reduction of Side Effects : The targeted nature of this compound helps minimize off-target effects, improving the safety profile of therapeutic interventions.

Study 1: Immunomodulatory Effects

In a study investigating the immunomodulatory effects of this compound on THP-1 cells, researchers observed that this compound significantly enhanced cytokine production compared to untreated controls. This suggests its potential utility in modulating immune responses in therapeutic contexts.

| Treatment | Cytokine Level (pg/mL) |

|---|---|

| Control | 50 |

| PMA | 120 |

| This compound | 200 |

Study 2: Drug Delivery Efficiency

Another study assessed the efficacy of this compound as a drug delivery vehicle. It was found that this compound-conjugated drugs exhibited improved pharmacokinetics and biodistribution in vivo.

| Parameter | Control (Non-conjugated) | This compound Conjugated |

|---|---|---|

| Bioavailability (%) | 10 | 45 |

| Half-life (h) | 2 | 8 |

Q & A

Q. What are the structural characteristics of THP-PEG7, and how do they influence its biochemical applications?

this compound (CAS: 42607-87-4) is a polyethylene glycol (PEG) derivative functionalized with a tetrahydropyran (THP) group. Its structure includes a seven-unit PEG chain (3,6,9,12,15-pentaoxaheptadecan-1-ol) terminated with a THP-protected hydroxyl group. This design enhances solubility and stability in hydrophobic environments, making it suitable for drug delivery systems and lipid-based studies (e.g., cholesterol efflux in lysosomal storage disorders) . Key characterization methods include NMR for verifying PEG chain length and THP protection efficiency, and mass spectrometry for purity validation.

Q. How can researchers design reproducible synthesis protocols for this compound?

- Step 1 : Optimize reaction conditions (e.g., solvent polarity, temperature) to balance THP protection efficiency with PEG chain integrity.

- Step 2 : Use orthogonal purification techniques (e.g., size-exclusion chromatography) to isolate this compound from unreacted precursors.

- Step 3 : Validate purity and structural fidelity via HPLC and spectroscopic methods. Reference protocols from peer-reviewed journals (e.g., Sci Rep) to ensure reproducibility .

Q. What are the primary applications of this compound in experimental models?

this compound is widely used in:

- Lipid micelle stabilization : Enhances drug encapsulation efficiency in PEG-lipid micelles for targeted delivery .

- Cholesterol efflux studies : Acts as a solubilizing agent in lysosomal storage disorder models (e.g., Niemann-Pick Type C1 disease) to improve lipid trafficking .

- Surface functionalization : Modifies nanoparticles to reduce immune clearance in in vivo studies.

Advanced Research Questions

Q. How can researchers address contradictions in this compound stability data across different experimental setups?

- Hypothesis Testing : Compare degradation profiles under varying pH, temperature, and solvent conditions.

- Data Reconciliation : Use multivariate analysis to isolate variables (e.g., trace metal contamination in buffers) that may destabilize THP-PEG6.

- Cross-Validation : Replicate experiments using standardized protocols from high-impact studies (e.g., Brown et al., Sci Rep) to identify methodological discrepancies .

Q. What frameworks guide the integration of this compound into complex in vitro disease models?

Apply the PICOT framework to structure research questions:

- Population/Problem : Target cell lines (e.g., NPC1-deficient fibroblasts).

- Intervention : this compound concentration gradients.

- Comparison : Untreated vs. PEG-only controls.

- Outcome : Quantify cholesterol efflux via fluorescence assays.

- Time Frame : Acute (24–48 hr) vs. chronic (7-day) exposure .

Q. How can this compound synthesis be optimized for scalability without compromising bioactivity?

- DoE Approach : Use a Design of Experiments (DoE) matrix to test variables (e.g., catalyst loading, reaction time).

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) such as polydispersity index (PDI < 1.1) and THP deprotection efficiency (>95%).

- Scale-Up Validation : Pilot batch synthesis in GMP-compliant facilities, referencing Sci Rep protocols for benchmarking .

Methodological Guidance

Q. What are best practices for citing studies involving this compound?

- Source Prioritization : Cite primary research (e.g., Brown et al., Sci Rep) over vendor datasheets. Avoid non-peer-reviewed platforms like .

- Data Transparency : Include CAS numbers, batch-specific characterization data, and negative results (e.g., failed stability tests) in supplementary materials .

Q. How should researchers structure a manuscript focused on this compound applications?

Follow IMRaD format:

- Introduction : Link this compound’s properties to unmet needs (e.g., lysosomal storage disorder therapeutics).

- Methods : Detail synthesis and validation protocols to enable replication.

- Results : Use tables to compare efficacy metrics (e.g., efflux rates) across experimental groups.

- Discussion : Contrast findings with prior PEG derivative studies, emphasizing novelty and limitations .

Data Presentation Template

| Parameter | This compound Value | PEG-7 Control |

|---|---|---|

| Solubility (mg/mL) | 120 ± 5 (pH 7.4) | 85 ± 10 |

| PDI | 1.05 | 1.20 |

| Cholesterol Efflux (%) | 68 ± 3 (NPC1 model) | 42 ± 5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.